2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid
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Overview
Description
2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a compound with the molecular formula C11H10N4O3S and a molecular weight of 278.29 g/mol . This compound is notable for its applications in proteomics research and its unique structure, which includes a triazole ring and a benzoic acid moiety .
Preparation Methods
The synthesis of 2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves the reaction of 1H-1,2,4-triazole-3-thiol with 2-bromoacetyl benzoic acid under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying biological mechanisms and developing new drugs .
Comparison with Similar Compounds
2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in their substitution patterns and chemical properties.
Benzoic Acid Derivatives: Compounds like 2-aminobenzoic acid and 2-hydroxybenzoic acid share the benzoic acid moiety but have different functional groups attached.
The uniqueness of this compound lies in its combination of the triazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHYQOQOKDUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349597 |
Source
|
Record name | 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24706-62-5 |
Source
|
Record name | 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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